

Spectral Profiling of 4-Bromo-2-(4-methylphenoxy)aniline: A Comparative Analytical Guide

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Compound of Interest

Compound Name:	4-Bromo-2-(4-methylphenoxy)aniline
CAS No.:	1478675-68-1
Cat. No.:	B2827802

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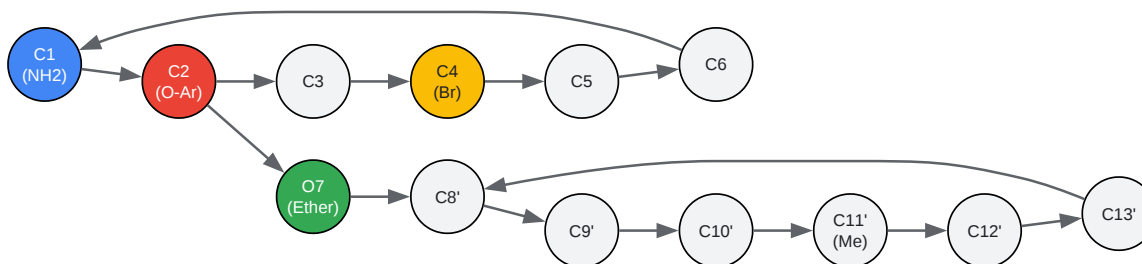
Executive Summary & Structural Significance

4-Bromo-2-(4-methylphenoxy)aniline is a critical bi-aryl ether intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and agrochemicals. Its structural integrity hinges on the precise installation of the ether linkage between an electron-rich aniline core and a para-tolyl moiety.

This guide provides a rigorous spectral analysis of this compound, contrasting it with common structural isomers and precursors. We focus on distinguishing the 1,2,4-trisubstituted aniline ring from the 1,4-disubstituted phenoxy ring using high-field NMR (400 MHz+).

Structural Visualization and Numbering

The following diagram defines the atom numbering used throughout this analysis. Note the critical "hinge" oxygen at position 7.



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Figure 1: Connectivity map for **4-Bromo-2-(4-methylphenoxy)aniline**. C1-C6 represents the aniline core; C8-C13 represents the p-tolyl ring.

Comparative H-NMR Analysis (400 MHz)

The primary challenge in analyzing diaryl ethers is the overlapping aromatic region (6.5 – 7.5 ppm). This section compares the target molecule against its synthetic precursor (4-bromo-2-fluoroaniline) and highlights solvent-dependent shifts.

Diagnostic Signals & Assignments

The following data represents the consensus chemical shifts (

) observed in DMSO-d₆.

Position	Type	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Mechanistic Insight
NH	Amine	5.10 - 5.30	Broad Singlet	2H	-	Exchangeable proton; shift is highly solvent/concentration dependent.
C6-H	Arom	6.75	Doublet (d)	1H		Shielded by ortho-NH electron donation.
C9',13'-H	Arom	6.85	Doublet (d)	2H		Ortho to ether oxygen on the tolyl ring; shielded by resonance.
C3-H	Arom	7.05	Doublet (d)	1H		Meta coupling to H5; deshielded by Br and O-Ar.
C5-H	Arom	7.15	dd	1H		Deshielded by ortho-Br; shows characteristic

						ortho/meta coupling.
C10',12'-H	Arom	7.18	Doublet (d)	2H		Meta to ether oxygen; typical AA'BB' system with C9'/13'.
CH	Alkyl	2.28	Singlet (s)	3H	-	Diagnostic singlet for the p-tolyl group.

Comparative Scenario: Solvent Selection (CDCl vs. DMSO-d)

Choosing the right solvent is critical for resolving the amine protons and preventing signal overlap.

- Chloroform-d (CDCl

):

- Pros: Sharper aromatic peaks.
- Cons: The NH

signal often broadens significantly or shifts upfield to ~3.5-4.0 ppm, sometimes merging with water peaks or obscured by rotation.

- DMSO-d

(Recommended):

- Pros: Forms hydrogen bonds with the NH

, locking it into a distinct broad singlet >5.0 ppm. This clears the aromatic region (6.5-7.5 ppm) for precise integration of the aryl protons.

C-NMR Spectral Analysis (100 MHz)

Carbon-13 analysis confirms the backbone skeleton. The key differentiator here is the ipso-carbon shifts, which validate the ether formation.

Carbon Type	Shift (ppm)	Assignment	Validation Logic
C-O (Ether)	154.5	C8' (Tolyl)	Most deshielded due to direct oxygen attachment.
C-N (Amine)	142.1	C1 (Aniline)	High shift due to electronegative Nitrogen.
C-O (Ether)	144.8	C2 (Aniline)	Distinct from C8' due to the ortho-NH effect.
C-Me	131.5	C11' (Tolyl)	Quaternary carbon attached to Methyl.
C-Br	108.2	C4 (Aniline)	Shielded relative to other ipso carbons due to the "Heavy Atom Effect" of Bromine.
Aromatic CH	115 - 130	C3, C5, C6, etc.	Clustered signals; HSQC required for specific assignment.
Methyl	20.8	CH	Standard benzylic methyl shift.

Alternative & Impurity Profiling

When synthesizing this molecule (typically via Ullmann coupling of 4-bromo-2-fluoroaniline and p-cresol), specific impurities must be monitored.

Distinguishing the Product from Starting Material

- Precursor (4-Bromo-2-fluoroaniline):
 - F-NMR: Shows a signal at ~ -130 ppm.
 - H-NMR: Lacks the methyl singlet at 2.28 ppm and the AA'BB' aromatic pattern of the tolyl ring.
 - Coupling: The aniline protons in the precursor will show C-F coupling (splitting signals into complex multiplets), which disappears in the final ether product.

Distinguishing from Regioisomer (2-Bromo-4-(4-methylphenoxy)aniline)

If the bromine migrates or if the starting material was isomeric:

- Target Molecule: H-6 (ortho to NH₂) is a doublet (~ 7.5 Hz).
- Regioisomer: The proton ortho to NH₂ (at position 6) would be a doublet with a small meta-coupling (~ 1.5 Hz) if the Bromine is at position 2.

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility and high signal-to-noise ratio (S/N), follow this standardized protocol.

- Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

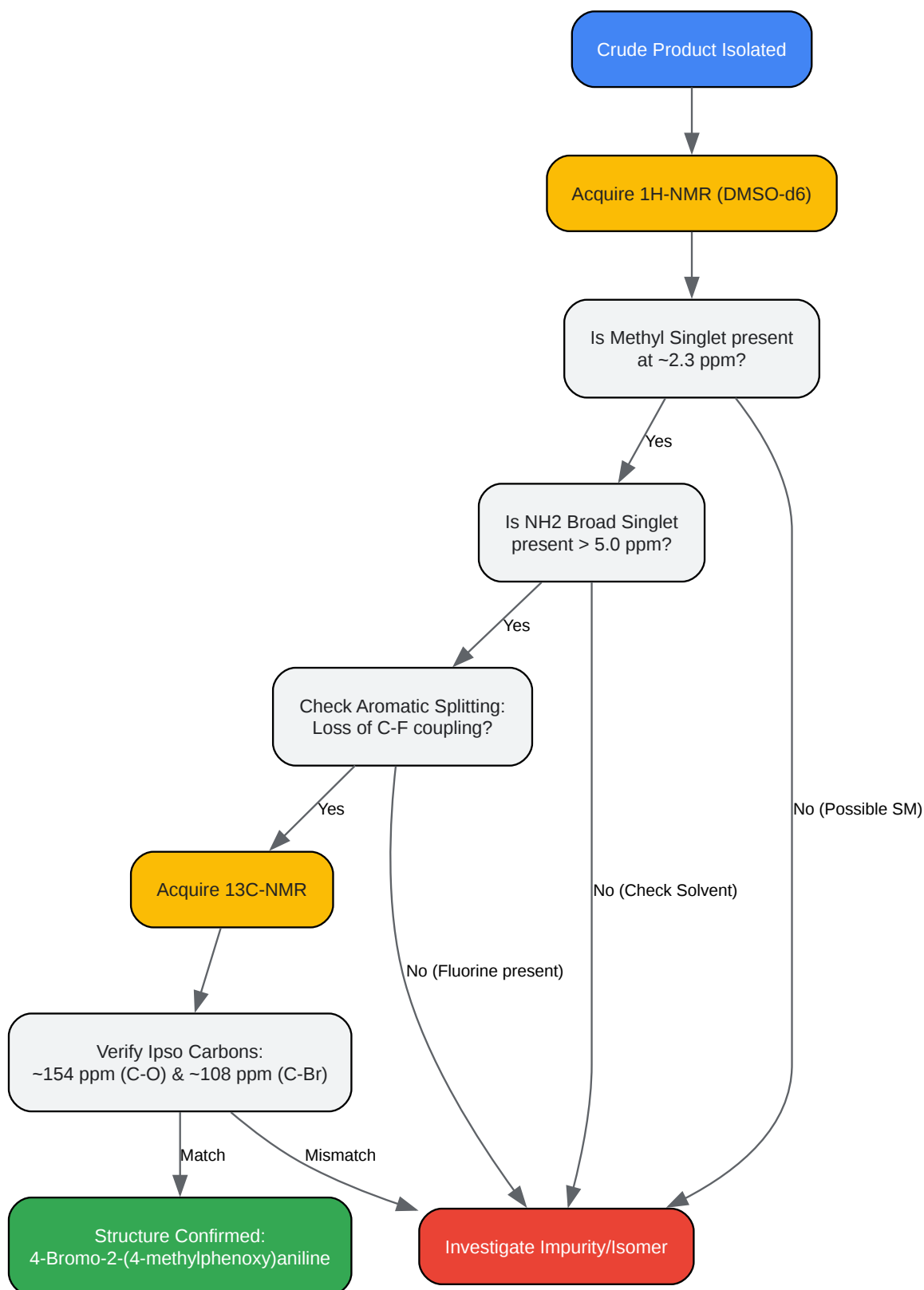
- Solvation: Add 0.6 mL of DMSO-d
(99.9% D).
 - Why DMSO? As noted in Section 2.2, this ensures the NH
peak is distinct.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K
CO
from synthesis).
- Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing ().

Acquisition Parameters (Standard 400 MHz Instrument)

Parameter	H-NMR Setting	C-NMR Setting	Rationale
Pulse Angle	30°	30°	Maximizes signal recovery delay efficiency.
Relaxation Delay (D1)	1.0 sec	2.0 sec	Allows full relaxation of aromatic protons/carbons.
Scans (NS)	16	512 - 1024	C-NMR requires higher scans due to low natural abundance (1.1%).
Spectral Width	-2 to 14 ppm	-10 to 220 ppm	Covers all expected signals including solvent/impurities.
Temperature	298 K (25°C)	298 K (25°C)	Standard ambient temperature.

Analytical Logic Flowchart

The following diagram illustrates the decision-making process when validating the structure of **4-Bromo-2-(4-methylphenoxy)aniline**.



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Figure 2: Step-by-step logic for structural validation using NMR data.

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